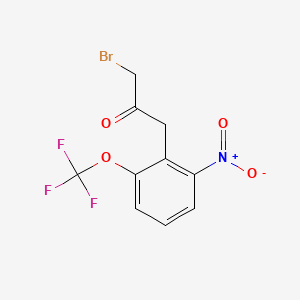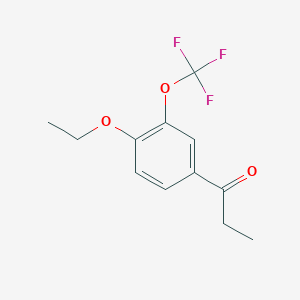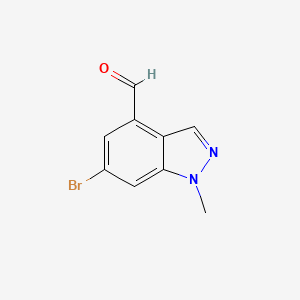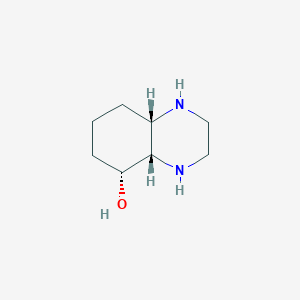
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is a chemical compound with the molecular formula C6H8BF3KNO. It is a pale-yellow to yellow-brown solid that is typically stored at low temperatures to maintain its stability. This compound is known for its unique structure, which includes a trifluoroborate group attached to a tetrahydropyridine ring. It has various applications in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: It can be reduced under specific conditions to yield other boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and various ligands are employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate has several scientific research applications:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling, the compound acts as a nucleophilic boron source that transfers the boron group to a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Potassium trifluoroborate: Another boron-containing compound used in similar coupling reactions.
Potassium phenyltrifluoroborate: A derivative with a phenyl group instead of the tetrahydropyridine ring.
Potassium methyltrifluoroborate: A simpler compound with a methyl group attached to the boron atom.
Uniqueness: Potassium trifluoro(1-methyl-6-oxo-1,2,3,6-tetrahydropyridin-4-YL)borate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tetrahydropyridine ring offers additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H8BF3KNO |
|---|---|
Poids moléculaire |
217.04 g/mol |
Nom IUPAC |
potassium;trifluoro-(1-methyl-6-oxo-2,3-dihydropyridin-4-yl)boranuide |
InChI |
InChI=1S/C6H8BF3NO.K/c1-11-3-2-5(4-6(11)12)7(8,9)10;/h4H,2-3H2,1H3;/q-1;+1 |
Clé InChI |
BBDFHFAJWPATJZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=O)N(CC1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)





![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

